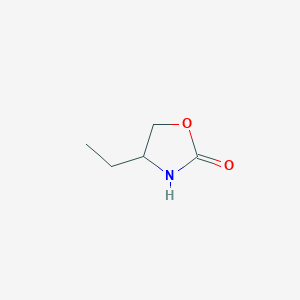

4-Ethyl-1,3-oxazolidin-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

4-ethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHQYASHOICRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313993 | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16112-60-0 | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16112-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016112600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of (4R)-4-ethyl-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4R)-4-ethyl-1,3-oxazolidin-2-one is a chiral auxiliary widely employed in asymmetric synthesis to achieve high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. Its predictable stereochemical outcomes, coupled with the ease of its introduction and subsequent removal, have made it a valuable tool in the synthesis of complex chiral molecules, including natural products and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical and physical properties of (4R)-4-ethyl-1,3-oxazolidin-2-one, detailed experimental protocols for its synthesis and use in key asymmetric transformations, and relevant safety information.

Chemical and Physical Properties

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | PubChem[1] |

| Molecular Weight | 115.13 g/mol | PubChem[1] |

| IUPAC Name | (4R)-4-ethyl-1,3-oxazolidin-2-one | PubChem[1] |

| CAS Number | 98974-04-0 | PubChem[1] |

| Appearance | White to off-white solid | General Knowledge |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Specific Rotation | Data not available |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3 | -0.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 115.06332853 g/mol | PubChem[1] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |

Table 3: Solubility

| Solvent | Solubility |

| Water | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Toluene | Soluble |

| Hexanes | Sparingly soluble |

Note: Solubility data is based on general characteristics of similar oxazolidinones and may vary.

Spectral Data

Detailed spectral data for (4R)-4-ethyl-1,3-oxazolidin-2-one is crucial for its identification and characterization.

Table 4: 1H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.9 | t | 3H | -CH₂CH₃ |

| ~ 1.6 | m | 2H | -CH₂ CH₃ |

| ~ 3.8 | m | 1H | H-4 |

| ~ 4.1 | t | 1H | H-5a |

| ~ 4.5 | t | 1H | H-5b |

| ~ 6.5 | br s | 1H | N-H |

Table 5: 13C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 10 | -CH₂CH₃ |

| ~ 25 | -CH₂ CH₃ |

| ~ 55 | C-4 |

| ~ 70 | C-5 |

| ~ 160 | C-2 (C=O) |

Table 6: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3300 | N-H stretch |

| ~ 2970, 2880 | C-H stretch (aliphatic) |

| ~ 1750 | C=O stretch (carbamate) |

| ~ 1250 | C-N stretch |

| ~ 1050 | C-O stretch |

Experimental Protocols

The utility of (4R)-4-ethyl-1,3-oxazolidin-2-one as a chiral auxiliary is demonstrated through a sequence of reactions: synthesis of the auxiliary, N-acylation, diastereoselective enolate reactions, and finally, cleavage of the auxiliary to yield the chiral product.

Synthesis of (4R)-4-ethyl-1,3-oxazolidin-2-one

The synthesis of (4R)-4-ethyl-1,3-oxazolidin-2-one is typically achieved by the reaction of the corresponding chiral amino alcohol, (R)-2-aminobutan-1-ol, with a carbonylating agent such as diethyl carbonate or phosgene.

Materials:

-

(R)-2-aminobutan-1-ol

-

Diethyl carbonate

-

Potassium carbonate (or other suitable base)

-

Ethanol (or other suitable solvent)

Procedure:

-

To a solution of (R)-2-aminobutan-1-ol in ethanol, add diethyl carbonate and a catalytic amount of potassium carbonate.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or recrystallization to afford (4R)-4-ethyl-1,3-oxazolidin-2-one.

Caption: Synthesis of the chiral auxiliary.

N-Acylation

The first step in utilizing the chiral auxiliary is its acylation to form an N-acyl oxazolidinone.

Materials:

-

(4R)-4-ethyl-1,3-oxazolidin-2-one

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acyl chloride (e.g., propionyl chloride)

Procedure:

-

Dissolve (4R)-4-ethyl-1,3-oxazolidin-2-one in anhydrous THF under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise.

-

Stir the mixture at -78 °C for 15 minutes to form the lithium salt.

-

Add the desired acyl chloride dropwise and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: N-Acylation of the chiral auxiliary.

Diastereoselective Aldol Reaction

The N-acyl oxazolidinone can be used to perform highly diastereoselective aldol reactions.

Materials:

-

N-Acyl-(4R)-4-ethyl-1,3-oxazolidin-2-one

-

Anhydrous dichloromethane (DCM)

-

Di-n-butylboron triflate (Bu₂BOTf)

-

Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)

-

Aldehyde

Procedure:

-

Dissolve the N-acyl oxazolidinone in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add Bu₂BOTf dropwise, followed by the dropwise addition of NEt₃ or DIPEA.

-

Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

-

Add the aldehyde dropwise and continue stirring at -78 °C for 1-2 hours, then warm to 0 °C for 1 hour.

-

Quench the reaction with a pH 7 buffer and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the aldol adduct by flash column chromatography.

Caption: Asymmetric aldol reaction workflow.

Diastereoselective Alkylation

Alkylation of the enolate derived from the N-acyl oxazolidinone provides access to chiral carboxylic acid derivatives.

Materials:

-

N-Acyl-(4R)-4-ethyl-1,3-oxazolidin-2-one

-

Anhydrous THF

-

Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

-

Alkyl halide (e.g., benzyl bromide)

Procedure:

-

Dissolve the N-acyl oxazolidinone in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a solution of LDA or NaHMDS dropwise and stir for 30 minutes to generate the enolate.

-

Add the alkyl halide and continue stirring at -78 °C for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product, dry the organic layer, and concentrate.

-

Purify by flash column chromatography.

References

Spectroscopic Analysis of 4-Ethyl-1,3-oxazolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral auxiliary, 4-Ethyl-1,3-oxazolidin-2-one. This compound is of significant interest in asymmetric synthesis, and a thorough understanding of its spectroscopic properties is crucial for its characterization and application in drug development and other chemical research. This document outlines the expected spectroscopic data based on its molecular structure, details the experimental protocols for acquiring such data, and presents a logical workflow for its analysis.

Molecular Structure and Properties

4-Ethyl-1,3-oxazolidin-2-one is a heterocyclic compound featuring a five-membered oxazolidinone ring substituted with an ethyl group at the fourth position. Its chemical structure and key properties are summarized below.

| Property | Value |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| CAS Number | 98974-04-0 (for the (R)-enantiomer) |

| Appearance | Expected to be a solid or oil |

| Chirality | Chiral at the C4 position |

Spectroscopic Data Analysis

Due to the limited availability of publicly accessible, complete raw spectroscopic data for 4-Ethyl-1,3-oxazolidin-2-one, this section presents a detailed analysis of the expected spectroscopic features based on its structure and established principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of 4-Ethyl-1,3-oxazolidin-2-one is expected to show distinct signals for the protons of the ethyl group and the oxazolidinone ring. The anticipated chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are detailed in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | 0.8 - 1.0 | Triplet (t) | ~7 |

| -CH₂ (ethyl) | 1.5 - 1.7 | Quartet (q) | ~7 |

| -CH (C4) | 3.8 - 4.2 | Multiplet (m) | - |

| -CH₂ (C5) | 4.1 - 4.5 | Multiplet (m) | - |

| -NH | 5.0 - 7.0 (broad) | Singlet (s) | - |

¹³C NMR (Carbon-13 NMR) Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | 10 - 15 |

| -CH₂ (ethyl) | 20 - 30 |

| -CH (C4) | 55 - 65 |

| -CH₂ (C5) | 65 - 75 |

| C=O (C2) | 155 - 165 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| N-H | 3200 - 3400 (broad) | Stretching |

| C-H (alkane) | 2850 - 3000 | Stretching |

| C=O (carbamate) | 1720 - 1780 | Stretching |

| C-O | 1000 - 1300 | Stretching |

| C-N | 1000 - 1350 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Ion | Expected m/z Value | Description |

| [M]⁺• | 115 | Molecular Ion |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethyl-1,3-oxazolidin-2-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct infusion or a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Analyze the resulting ions using a mass analyzer to obtain the mass-to-charge (m/z) spectrum.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for spectroscopic data analysis and the relationship between the different spectroscopic techniques.

Caption: Workflow for Spectroscopic Data Analysis.

Caption: Relationship between Spectroscopic Techniques.

Synthesis of (S)-4-Ethyl-1,3-oxazolidin-2-one from (S)-2-Aminobutanol: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the synthesis of (S)-4-Ethyl-1,3-oxazolidin-2-one, a valuable chiral auxiliary in asymmetric synthesis, from the readily available starting material (S)-2-aminobutanol. This document details two primary, phosgene-free synthetic methodologies: cyclization using diethyl carbonate and cyclization with 1,1'-carbonyldiimidazole (CDI). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The guide includes detailed experimental protocols, comparative data on reaction conditions and yields, and characteristic spectroscopic data for the target compound.

Introduction

Chiral oxazolidinones are powerful and versatile auxiliaries in asymmetric synthesis, famously popularized by David A. Evans. They are employed in a multitude of stereoselective transformations, including aldol reactions, alkylations, and Diels-Alder reactions. The substituents at the 4- and 5-positions of the oxazolidinone ring provide a rigid chiral environment, enabling high levels of stereocontrol. (S)-4-Ethyl-1,3-oxazolidin-2-one is a key member of this class, derived from the chiral amino alcohol, (S)-2-aminobutanol.

The synthesis of these auxiliaries typically involves the cyclization of a β-amino alcohol. While historically, hazardous reagents like phosgene were used, modern methods prioritize safer and more environmentally benign alternatives. This guide focuses on two such effective and commonly used phosgene-free methods for the preparation of (S)-4-Ethyl-1,3-oxazolidin-2-one.

Synthetic Methodologies

The conversion of (S)-2-aminobutanol to (S)-4-Ethyl-1,3-oxazolidin-2-one is achieved by reacting the amino and hydroxyl groups with a carbonyl source to form the cyclic carbamate. The most prevalent and practical methods utilize diethyl carbonate or 1,1'-carbonyldiimidazole (CDI).

Method A: Cyclization with Diethyl Carbonate

The reaction of an amino alcohol with diethyl carbonate is a cost-effective and straightforward approach to synthesizing 2-oxazolidinones.[1] This method typically requires elevated temperatures and a catalytic amount of base to proceed efficiently.[1] Bases such as sodium methoxide, sodium ethoxide, or potassium carbonate are commonly employed.[1][2] The reaction can be performed under conventional heating or with microwave irradiation, which can dramatically reduce reaction times.[2] High yields are often achievable with this method.[2]

Method B: Cyclization with 1,1'-Carbonyldiimidazole (CDI)

1,1'-Carbonyldiimidazole (CDI) is another effective reagent for the cyclization of amino alcohols to form oxazolidinones. The reaction generally proceeds by treating the amino alcohol with CDI, often in the presence of a base like triethylamine, followed by heating.[2] This approach is also straightforward, though yields can be more variable compared to the diethyl carbonate method.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of (S)-4-Ethyl-1,3-oxazolidin-2-one.

Protocol for Method A: Diethyl Carbonate (Microwave-Assisted)

This protocol is adapted from the microwave-assisted synthesis of similar 4-substituted oxazolidin-2-ones.[2]

-

Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine (S)-2-aminobutanol (1.0 eq.), diethyl carbonate (1.5 eq.), and a catalytic amount of sodium methoxide (0.05 eq.).

-

Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 125-135°C for 15-20 minutes with a power of approximately 125-145 W.[2]

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: After cooling the reaction mixture to room temperature, partition it between dichloromethane (CH₂Cl₂) and water.

-

Extraction: Separate the layers and extract the aqueous phase with additional portions of CH₂Cl₂.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure (S)-4-Ethyl-1,3-oxazolidin-2-one.

Protocol for Method B: 1,1'-Carbonyldiimidazole (CDI)

This protocol is based on general procedures for oxazolidinone synthesis using CDI.[2]

-

Initial Reaction: To a solution of (S)-2-aminobutanol (1.0 eq.) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF), add 1,1'-carbonyldiimidazole (1.1 eq.) portion-wise at room temperature.

-

Base Addition and Heating: Add triethylamine (Et₃N) (1.2 eq.) to the mixture. Heat the reaction mixture to 60°C and stir overnight.

-

Reaction Monitoring: Monitor the reaction for completion by TLC or GC.

-

Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude material by flash column chromatography (silica gel, hexane-ethyl acetate) to isolate the final product.

Data Presentation

The following tables summarize the quantitative data for the synthesis and characterization of (S)-4-Ethyl-1,3-oxazolidin-2-one.

Table 1: Comparison of Synthetic Methodologies

| Parameter | Method A: Diethyl Carbonate | Method B: 1,1'-Carbonyldiimidazole (CDI) |

| Carbonyl Source | Diethyl Carbonate | 1,1'-Carbonyldiimidazole |

| Base | Sodium Methoxide or Potassium Carbonate[2] | Triethylamine[2] |

| Solvent | Neat or Dichloromethane[2] | Tetrahydrofuran (THF) |

| Temperature | 125-150°C[2] | 60°C[2] |

| Reaction Time | 15-20 min (Microwave) / Several hours (Conventional) | 12-24 hours |

| Typical Yield | High (84-96%)[2] | Moderate to High (28-85%)[2] |

Table 2: Spectroscopic Data for (S)-4-Ethyl-1,3-oxazolidin-2-one

Note: Specific experimental spectral data for (S)-4-Ethyl-1,3-oxazolidin-2-one is not widely published. The following data is predicted based on the known spectra of analogous 4-substituted-1,3-oxazolidin-2-ones.

| Data Type | Predicted Chemical Shift (δ) / Value | Description |

| ¹H NMR (CDCl₃) | ~ 6.0-6.5 ppm | Broad singlet, 1H (N-H) |

| ~ 4.4-4.6 ppm | t, 1H (O-CH₂) | |

| ~ 4.0-4.2 ppm | t, 1H (O-CH₂) | |

| ~ 3.8-4.0 ppm | m, 1H (N-CH) | |

| ~ 1.6-1.8 ppm | m, 2H (CH₂-CH₃) | |

| ~ 0.9-1.1 ppm | t, 3H (CH₂-CH₃) | |

| ¹³C NMR (CDCl₃) | ~ 159-161 ppm | C=O (Carbamate) |

| ~ 68-70 ppm | O-CH₂ | |

| ~ 57-59 ppm | N-CH | |

| ~ 26-28 ppm | CH₂-CH₃ | |

| ~ 9-11 ppm | CH₂-CH₃ | |

| Molecular Weight | 115.13 g/mol [3] | C₅H₉NO₂[3] |

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathways from the starting material to the final product.

Caption: Synthetic routes to (S)-4-Ethyl-1,3-oxazolidin-2-one.

Conclusion

The synthesis of (S)-4-Ethyl-1,3-oxazolidin-2-one from (S)-2-aminobutanol can be accomplished efficiently through several phosgene-free methods. Cyclization using diethyl carbonate, particularly with microwave assistance, offers a rapid and high-yielding route. Alternatively, the use of 1,1'-carbonyldiimidazole provides another viable pathway. The choice of method may depend on available equipment, desired reaction time, and reagent cost. The protocols and data presented in this guide offer a comprehensive resource for the synthesis and characterization of this important chiral auxiliary for applications in academic and industrial research.

References

In-Depth Technical Guide: (4R)-4-ethyl-1,3-oxazolidin-2-one

CAS Number: 98974-04-0

This technical guide provides a comprehensive overview of (4R)-4-ethyl-1,3-oxazolidin-2-one, a prominent chiral auxiliary in asymmetric synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Compound Data

(4R)-4-ethyl-1,3-oxazolidin-2-one is a heterocyclic compound widely employed as a chiral auxiliary, often referred to as an Evans auxiliary. Its structure enables the stereocontrolled formation of new chiral centers in a variety of chemical reactions.

| Property | Value | Reference |

| CAS Number | 98974-04-0 | [1] |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| IUPAC Name | (4R)-4-ethyl-1,3-oxazolidin-2-one | [1] |

| Synonyms | (R)-4-ethyloxazolidin-2-one, (4R)-4-ethyl-2-oxazolidinone | [1] |

| InChI Key | CRHQYASHOICRND-SCSAIBSYSA-N | [1] |

| Canonical SMILES | CC[C@@H]1COC(=O)N1 | [1] |

Physicochemical Properties

Quantitative data for (4R)-4-ethyl-1,3-oxazolidin-2-one is summarized below. Please note that some of these values are computed due to the limited availability of experimentally determined data in published literature.

| Property | Value (Computed) |

| XLogP3 | -0.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 115.06332853 g/mol |

| Topological Polar Surface Area | 38.3 Ų |

Experimental Protocols

Synthesis of (4R)-4-ethyl-1,3-oxazolidin-2-one

The synthesis of (4R)-4-ethyl-1,3-oxazolidin-2-one typically starts from the corresponding chiral amino alcohol, (R)-(-)-2-aminobutan-1-ol. The following is a general, representative protocol based on established methods for the synthesis of Evans-type oxazolidinones.

Materials:

-

(R)-(-)-2-aminobutan-1-ol

-

Diethyl carbonate

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (R)-(-)-2-aminobutan-1-ol (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of potassium carbonate (0.1 eq).

-

Add toluene to the flask to create a slurry.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate.

-

The filtrate is then concentrated under reduced pressure to remove the toluene and excess diethyl carbonate.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure (4R)-4-ethyl-1,3-oxazolidin-2-one.

Diastereoselective Alkylation using N-Acyl-(4R)-4-ethyl-1,3-oxazolidin-2-one

This protocol outlines a general procedure for the diastereoselective alkylation of an N-acyl derivative of (4R)-4-ethyl-1,3-oxazolidin-2-one, a common application in asymmetric synthesis.[2][3]

Materials:

-

N-acyl-(4R)-4-ethyl-1,3-oxazolidin-2-one

-

Anhydrous tetrahydrofuran (THF)

-

A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve the N-acyl-(4R)-4-ethyl-1,3-oxazolidin-2-one in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the strong base (e.g., LDA) dropwise to the solution and stir for 30-60 minutes to form the enolate.

-

Add the alkyl halide to the reaction mixture and continue to stir at -78 °C for several hours, monitoring the reaction by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy, and the product can be purified by flash column chromatography.

Mandatory Visualizations

Synthesis of (4R)-4-ethyl-1,3-oxazolidin-2-one

Caption: Synthetic pathway for (4R)-4-ethyl-1,3-oxazolidin-2-one.

Workflow for Diastereoselective Alkylation

Caption: Asymmetric alkylation workflow using the chiral auxiliary.

Applications in Drug Development and Asymmetric Synthesis

(4R)-4-ethyl-1,3-oxazolidin-2-one serves as a powerful tool in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The ethyl group at the 4-position provides a specific steric environment that directs the approach of incoming reagents, leading to high levels of diastereoselectivity in reactions such as:

-

Asymmetric Aldol Reactions: The enolates derived from N-acyl derivatives of (4R)-4-ethyl-1,3-oxazolidin-2-one react with aldehydes to produce β-hydroxy carbonyl compounds with high stereocontrol.[4] This is a fundamental carbon-carbon bond-forming reaction in the synthesis of complex natural products and pharmaceuticals.

-

Diastereoselective Alkylations: As detailed in the experimental protocol, this chiral auxiliary is highly effective in directing the alkylation of enolates to produce α-substituted carbonyl compounds with a high degree of stereoselectivity.[3]

-

Asymmetric Michael Additions: The chiral enolates can also be used as nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds.

While specific examples of blockbuster drugs synthesized using the (4R)-4-ethyl variant are not as prominently documented as those using the 4-phenyl or 4-isopropyl derivatives, its utility lies in the fine-tuning of the steric and electronic properties of the chiral auxiliary for specific substrates in the early stages of drug discovery and process development. The principles of its application are foundational to the synthesis of a wide range of chiral building blocks for medicinal chemistry.

References

- 1. (4R)-4-ethyl-1,3-oxazolidin-2-one | C5H9NO2 | CID 641503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Mechanism of Action for Oxazolidinone Chiral Auxiliaries: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of oxazolidinone chiral auxiliaries, powerful tools in modern asymmetric synthesis. Developed and popularized by David A. Evans, these auxiliaries have become indispensable for the stereocontrolled formation of carbon-carbon bonds, particularly in the synthesis of complex molecules such as natural products and pharmaceuticals. This document details the underlying principles of their function, provides experimental protocols for their application, and presents quantitative data to illustrate their efficacy.

Core Principles of Oxazolidinone Auxiliaries

Oxazolidinone auxiliaries are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] The key to their effectiveness lies in their rigid, C2-symmetric structure, which creates a highly predictable and sterically biased environment around the reactive center. The substituents at the 4- and 5-positions of the oxazolidinone ring play a crucial role in shielding one face of the enolate derived from the N-acyl moiety, thereby forcing an incoming electrophile to approach from the less hindered face.[1][2] This results in a high degree of diastereoselectivity.

The overall process can be broken down into three key stages:

-

Acylation: The chiral oxazolidinone auxiliary is acylated with a carboxylic acid derivative to form an N-acyl oxazolidinone (an imide).

-

Diastereoselective Reaction: The N-acyl oxazolidinone is converted into a chiral enolate, which then reacts with an electrophile (e.g., in an alkylation or aldol reaction) with high facial selectivity.

-

Cleavage: The chiral auxiliary is removed from the product, yielding an enantiomerically enriched molecule and allowing for the recovery and recycling of the auxiliary.

Experimental Workflow and Methodologies

The successful application of oxazolidinone auxiliaries relies on a well-defined experimental workflow. The following sections provide detailed protocols for the key steps involved.

General Experimental Workflow

The following diagram illustrates the typical sequence of operations in an asymmetric synthesis utilizing an oxazolidinone chiral auxiliary.

Detailed Experimental Protocols

The acylation of the oxazolidinone auxiliary is typically achieved by deprotonation with a strong base followed by reaction with an acyl chloride or anhydride. A milder method utilizing 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst is also commonly employed.[3]

Protocol for DMAP-Catalyzed Acylation: [3]

-

Reagents: (S)-4-benzyl-2-oxazolidinone (1.0 eq.), propionic anhydride (1.5 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.).

-

Solvent: Toluene.

-

Procedure: To a solution of the oxazolidinone in toluene are added triethylamine and DMAP. Propionic anhydride is then added, and the mixture is heated to reflux for 30 minutes. After cooling, the reaction is quenched with a saturated aqueous solution of NH4Cl. The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

The N-acyl oxazolidinone is deprotonated with a strong, non-nucleophilic base at low temperature to form a rigid, chelated (Z)-enolate. This enolate then reacts with an electrophile from the less hindered face.[3]

Protocol for Diastereoselective Alkylation: [3]

-

Reagents: N-propionyl oxazolidinone (1.0 eq.), sodium bis(trimethylsilyl)amide (NaN(TMS)2) (1.1 eq.), and allyl iodide (1.2 eq.).

-

Solvent: Tetrahydrofuran (THF).

-

Procedure: A solution of the N-propionyl oxazolidinone in THF is cooled to -78 °C. A solution of NaN(TMS)2 in THF is then added dropwise, and the mixture is stirred for 30 minutes to form the enolate. Allyl iodide is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with a saturated aqueous solution of NH4Cl and allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by GC or NMR analysis of the crude product. The major diastereomer is typically isolated by column chromatography.

The chiral auxiliary can be cleaved under various conditions to yield different functional groups, such as carboxylic acids, alcohols, or aldehydes, without racemization of the newly formed stereocenter.[4]

Protocol for Hydrolytic Cleavage to a Carboxylic Acid: [3]

-

Reagents: Alkylated N-acyl oxazolidinone (1.0 eq.), lithium hydroxide (LiOH) (2.0 eq.), and hydrogen peroxide (H2O2) (30% aqueous solution, 4.0 eq.).

-

Solvent: A mixture of THF and water (e.g., 4:1).

-

Procedure: The alkylated product is dissolved in a THF/water mixture and cooled to 0 °C. An aqueous solution of LiOH is added, followed by the dropwise addition of H2O2. The reaction is stirred at 0 °C for 1 hour. The reaction is then quenched by the addition of a saturated aqueous solution of Na2SO3. The organic solvent is removed under reduced pressure, and the aqueous layer is acidified with HCl. The chiral carboxylic acid is then extracted with an organic solvent. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Mechanism of Stereoselection

The high degree of stereocontrol exerted by oxazolidinone auxiliaries is a consequence of the formation of a well-defined transition state.

Asymmetric Alkylation

In asymmetric alkylation reactions, the deprotonation of the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or NaN(TMS)2, selectively forms the (Z)-enolate.[1] The metal cation then chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, planar five-membered ring. This chelation, combined with the steric bulk of the substituent on the oxazolidinone, effectively blocks one face of the enolate. The incoming electrophile is therefore directed to the opposite, less hindered face, leading to a high diastereoselectivity.[5]

Asymmetric Aldol Reactions and the Zimmerman-Traxler Model

In Evans' asymmetric aldol reactions, a boron enolate is typically generated using a Lewis acid such as dibutylboron triflate (Bu2BOTf) and a hindered base like diisopropylethylamine (DIPEA).[6] This also selectively forms the (Z)-enolate. The subsequent reaction with an aldehyde proceeds through a highly ordered, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[7][8][9]

In this transition state, the boron atom coordinates to both the enolate oxygen and the aldehyde oxygen.[6] The substituents of both the enolate and the aldehyde occupy equatorial positions to minimize steric interactions.[8] The substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the other face. This leads to the formation of the syn-aldol adduct with high diastereoselectivity.[7]

Quantitative Data and Performance

The following tables summarize the performance of common oxazolidinone auxiliaries in asymmetric alkylation and aldol reactions, highlighting the high levels of diastereoselectivity typically achieved.

Asymmetric Alkylation Reactions

| Chiral Auxiliary (R¹) | Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Benzyl | Propionyl | Allyl Iodide | 98:2 | >85 | [3] |

| Isopropyl | Propionyl | Benzyl Bromide | >99:1 | 90 | [4] |

| Phenyl | Propionyl | Methyl Iodide | 99:1 | 90 | [2] |

| Phenyl | Acetyl | Benzyl Bromide | 95:5 | 85 | [2] |

Key Observation: The bulky substituents on the oxazolidinone auxiliary, such as benzyl and isopropyl, effectively shield one face of the enolate, leading to high diastereoselectivity in the alkylation step.[2]

Asymmetric Aldol Reactions

| Chiral Auxiliary (R¹) | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Isopropyl | Isobutyraldehyde | >99:1 | 85 | |

| Benzyl | Benzaldehyde | >98:2 | 91 | [6] |

| Isopropyl | Propionaldehyde | 97:3 | 80 | [7] |

| Phenyl | Acetaldehyde | 95:5 | 75 |

Key Observation: The Evans protocol for aldol reactions consistently produces the syn-aldol adduct with excellent diastereoselectivity across a range of aldehydes.[2]

Conclusion

Oxazolidinone chiral auxiliaries are a powerful and reliable tool for asymmetric synthesis, providing a predictable and highly effective means of controlling stereochemistry. The mechanism of action is well-understood and is based on the formation of a rigid, chelated enolate that directs the approach of an electrophile. The Zimmerman-Traxler model provides a robust explanation for the stereochemical outcome of aldol reactions. The high diastereoselectivities and yields, coupled with the ability to recover the chiral auxiliary, make this methodology highly valuable for researchers, scientists, and drug development professionals in the synthesis of enantiomerically pure compounds.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Stereochemical Assignment of 4-Ethyl-1,3-oxazolidin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data pertinent to the stereochemical assignment of 4-Ethyl-1,3-oxazolidin-2-one. Chiral oxazolidinones are pivotal building blocks in asymmetric synthesis, making the unambiguous determination of their stereochemistry a critical aspect of research and development in pharmaceuticals and fine chemicals. This document outlines key experimental protocols and data for the synthesis, separation, and characterization of the enantiomers of 4-Ethyl-1,3-oxazolidin-2-one.

Introduction

4-Ethyl-1,3-oxazolidin-2-one possesses a single stereocenter at the C4 position, existing as two enantiomers: (R)-4-Ethyl-1,3-oxazolidin-2-one and (S)-4-Ethyl-1,3-oxazolidin-2-one. The precise stereochemical configuration is crucial as it dictates the stereochemical outcome of subsequent reactions where it is employed as a chiral auxiliary. This guide details the primary analytical techniques for assigning this stereochemistry: Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC).

Stereoselective Synthesis

The stereoselective synthesis of 4-Ethyl-1,3-oxazolidin-2-one typically starts from a chiral precursor, such as (R)- or (S)-2-aminobutan-1-ol. The following is a general protocol for the synthesis of (R)-4-Ethyl-1,3-oxazolidin-2-one.

Experimental Protocol: Synthesis of (R)-4-Ethyl-1,3-oxazolidin-2-one

Materials:

-

(R)-2-aminobutan-1-ol

-

Diethyl carbonate

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of (R)-2-aminobutan-1-ol (1 equivalent), diethyl carbonate (1.2 equivalents), and potassium carbonate (0.1 equivalents) in ethanol is heated to reflux for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and dichloromethane.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (R)-4-Ethyl-1,3-oxazolidin-2-one.

Spectroscopic Characterization: NMR Analysis

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Ethyl-1,3-oxazolidin-2-one. These values are calculated using computational algorithms and should be used as a reference for comparison with experimental data.

Table 1: Predicted ¹H NMR Data for 4-Ethyl-1,3-oxazolidin-2-one

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-4 | 3.8 - 4.0 | m | - |

| H-5a | 4.4 - 4.6 | t | ~8.0 |

| H-5b | 4.0 - 4.2 | dd | ~8.0, ~6.0 |

| CH₂ (ethyl) | 1.5 - 1.7 | m | - |

| CH₃ (ethyl) | 0.9 - 1.1 | t | ~7.5 |

| NH | 6.0 - 7.0 | br s | - |

Table 2: Predicted ¹³C NMR Data for 4-Ethyl-1,3-oxazolidin-2-one

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (C-2) | 158 - 160 |

| C-4 | 55 - 57 |

| C-5 | 68 - 70 |

| CH₂ (ethyl) | 25 - 27 |

| CH₃ (ethyl) | 9 - 11 |

Experimental NMR Data of a Related Compound: (4S,5R)-4-methyl-5-phenyloxazolidin-2-one[1]

For comparative purposes, the experimental NMR data for a structurally related chiral oxazolidinone is provided below.

Table 3: Experimental ¹H and ¹³C NMR Data for (4S,5R)-4-methyl-5-phenyloxazolidin-2-one in CDCl₃ [1]

| Nucleus | Chemical Shift (ppm) |

| ¹H | 7.35–7.40 (m, 2H), 7.31–7.34 (m, 1H), 7.27–7.29 (m, 2H), 6.79 (br s, 1H), 5.70 (d, J = 8.1 Hz, 1H), 4.18–4.24 (m, 1H), 0.80 (d, J = 6.6 Hz, 3H) |

| ¹³C | 159.8, 134.9, 128.4, 128.3, 125.8, 80.9, 52.3, 17.4 |

Stereochemical Assignment using NOESY/ROESY

2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for determining the relative stereochemistry of chiral centers by identifying protons that are close in space.[2][3][4][5][6] For 4-Ethyl-1,3-oxazolidin-2-one, a NOESY or ROESY experiment would reveal through-space correlations between the proton at C4 and the protons of the ethyl group, as well as with the protons at C5. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons.

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule.[7][8][9][10][11]

General Experimental Protocol

-

Crystal Growth: High-quality single crystals of the enantiomerically pure compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the precise spatial coordinates of each atom in the unit cell. The absolute configuration is typically determined using anomalous dispersion effects, often quantified by the Flack parameter.

While an experimental crystal structure for 4-Ethyl-1,3-oxazolidin-2-one is not available in the searched literature, the crystallographic data for the analogous 4-ethyl-1,3-oxazolidine-2-thione provides a useful reference.

Table 4: Crystal Data for 4-Ethyl-1,3-oxazolidine-2-thione

| Parameter | Value |

| Formula | C₅H₉NOS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4988 (17) |

| b (Å) | 10.2300 (15) |

| c (Å) | 7.5192 (19) |

| β (°) | 96.8299 (11) |

| V (ų) | 648.5 (2) |

| Z | 4 |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. This is essential for determining the enantiomeric excess (e.e.) of a stereoselective synthesis.

Experimental Protocol for Chiral Separation

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV Detector

-

Chiral Stationary Phase (e.g., polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H)

Mobile Phase:

-

A mixture of n-hexane and isopropanol is commonly used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

Procedure:

-

A solution of the racemic or enantiomerically enriched 4-Ethyl-1,3-oxazolidin-2-one in the mobile phase is prepared.

-

The solution is injected onto the chiral column.

-

The enantiomers are separated based on their differential interactions with the chiral stationary phase.

-

The separated enantiomers are detected by a UV detector, and the retention times for the (R) and (S) enantiomers are recorded.

-

The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Conclusion

The stereochemical assignment of 4-Ethyl-1,3-oxazolidin-2-one is a multi-faceted process that relies on a combination of stereoselective synthesis and rigorous analytical characterization. While NMR spectroscopy, particularly 2D NOESY/ROESY, can provide crucial information about the relative stereochemistry, X-ray crystallography remains the definitive method for determining the absolute configuration. Chiral HPLC is indispensable for assessing the enantiomeric purity of the synthesized material. This guide provides the foundational knowledge and experimental frameworks necessary for researchers, scientists, and drug development professionals to confidently and accurately assign the stereochemistry of this important chiral auxiliary.

References

- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]

- 3. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]

- 7. benchchem.com [benchchem.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 4-Ethyl-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Ethyl-1,3-oxazolidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data on the compound's physicochemical characteristics. Detailed experimental protocols for the determination of these properties are also provided to facilitate laboratory work.

Introduction

4-Ethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class. Oxazolidinones are a significant group of compounds in medicinal chemistry, with some derivatives exhibiting potent antibacterial activity. A thorough understanding of the physical properties of 4-Ethyl-1,3-oxazolidin-2-one is crucial for its application in synthesis, formulation, and as a potential building block in drug discovery. This guide aims to provide a centralized resource of its key physical and chemical characteristics.

Physicochemical Properties

Currently, most of the available quantitative data for the physical properties of 4-Ethyl-1,3-oxazolidin-2-one are based on computational predictions. Experimental data is limited in publicly accessible literature. The following tables summarize the computed and available data for the racemic mixture and the (4R)-enantiomer.

General and Predicted Properties

| Property | Value (Predicted/Computed) | Source |

| Molecular Formula | C5H9NO2 | PubChem[1] |

| Molecular Weight | 115.13 g/mol | PubChem[1] |

| Melting Point | 32.8 °C | EPI Suite |

| Boiling Point | 241.5 °C | EPI Suite |

| Density | 1.08 g/cm³ | EPA T.E.S.T. |

| Water Solubility | 44421 mg/L | EPI Suite |

| XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 115.063328530 Da | PubChem[1] |

Identifiers for (4R)-4-ethyl-1,3-oxazolidin-2-one

| Identifier | Value | Source |

| CAS Number | 98974-04-0 | PubChem[1] |

| IUPAC Name | (4R)-4-ethyl-1,3-oxazolidin-2-one | PubChem[1] |

| InChI | InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 | PubChem[1] |

| InChIKey | CRHQYASHOICRND-SCSAIBSYSA-N | PubChem[1] |

| SMILES | CC[C@@H]1COC(=O)N1 | PubChem[1] |

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of an organic compound like 4-Ethyl-1,3-oxazolidin-2-one.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of 4-Ethyl-1,3-oxazolidin-2-one is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to determine a rough range.

-

For an accurate measurement, heat the block at a rate of 1-2 °C per minute, starting from a temperature about 10-15 °C below the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Clamp and stand

Procedure:

-

Place a small amount (0.5-1 mL) of liquid 4-Ethyl-1,3-oxazolidin-2-one into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Suspend the assembly in a heating bath, making sure the liquid in the test tube is below the level of the heating medium.

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer or a volumetric flask with a stopper

-

Analytical balance

-

Spatula or pipette

Procedure:

-

Carefully clean and dry a pycnometer or a small volumetric flask.

-

Weigh the empty, dry pycnometer with its stopper on an analytical balance (m1).

-

Fill the pycnometer with the liquid 4-Ethyl-1,3-oxazolidin-2-one, ensuring there are no air bubbles. Insert the stopper and wipe any excess liquid from the outside.

-

Weigh the pycnometer filled with the sample (m2).

-

Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

Weigh the pycnometer filled with the reference liquid (m3).

-

The density (ρ) of the sample can be calculated using the formula: ρ_sample = [(m2 - m1) / (m3 - m1)] * ρ_reference

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes and rack

-

Spatula or pipette

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Place a small, accurately weighed amount of 4-Ethyl-1,3-oxazolidin-2-one (e.g., 10 mg) into a test tube.

-

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

If the solid has dissolved, it is considered soluble at that concentration. If not, the mixture can be gently heated to assess temperature effects on solubility.

-

The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by incrementally adding the solute to a known volume of solvent until saturation is reached.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds.

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethyl-1,3-oxazolidin-2-one in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and pulse width. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied.

-

Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of liquid or solid 4-Ethyl-1,3-oxazolidin-2-one directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum.

-

Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., C=O stretch of the carbamate, C-O stretches, C-H stretches).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Spectral Interpretation: The molecular ion peak (M+) confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and structural characterization of a synthesized organic compound like 4-Ethyl-1,3-oxazolidin-2-one.

Conclusion

This technical guide has compiled the available predicted physical properties of 4-Ethyl-1,3-oxazolidin-2-one and provided detailed, generalized protocols for their experimental determination. While experimental data remains scarce in the public domain, the methodologies outlined here provide a solid foundation for researchers to characterize this compound in the laboratory. The provided workflow visualization offers a logical sequence for such characterization efforts. Further experimental investigation is encouraged to validate the predicted properties and expand the physicochemical profile of this compound for its potential applications in research and development.

References

The Molecular Architecture of 4-Substituted Oxazolidin-2-ones: A Technical Guide for Drug Development Professionals

Introduction

4-Substituted oxazolidin-2-ones are a class of five-membered heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and organic synthesis. Their rigid scaffold and the stereogenic center at the C4 position make them valuable chiral auxiliaries in asymmetric synthesis. Furthermore, this structural motif is a key pharmacophore in several clinically important drugs, most notably the oxazolidinone antibiotics such as linezolid. Understanding the detailed molecular structure, stereochemistry, and conformational preferences of these compounds is paramount for the rational design of new therapeutic agents and the development of efficient synthetic methodologies. This technical guide provides an in-depth analysis of the molecular structure of 4-substituted oxazolidin-2-ones, supported by spectroscopic and crystallographic data, along with detailed experimental protocols for their synthesis and characterization.

Synthetic Routes to 4-Substituted Oxazolidin-2-ones

The most common and versatile method for the synthesis of enantiopure 4-substituted oxazolidin-2-ones begins with readily available α-amino acids. The general synthetic pathway involves two key steps: the reduction of the carboxylic acid functionality to a primary alcohol, followed by cyclization to form the oxazolidinone ring.

Caption: General synthetic pathway for 4-substituted oxazolidin-2-ones from α-amino acids.

The choice of reducing agent and cyclization conditions can be optimized to achieve high yields and preserve the stereochemical integrity of the C4 chiral center.

Molecular Structure and Stereochemistry

The defining structural feature of 4-substituted oxazolidin-2-ones is the five-membered ring containing a carbamate functionality. The substituent at the C4 position dictates the steric environment around the chiral center, which is crucial for its application as a chiral auxiliary. The relative stereochemistry between substituents at C4 and C5, when present, is critical for the biological activity of many oxazolidinone-containing drugs.

The stereochemistry of these compounds is typically determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Spectroscopic and Crystallographic Data

The following tables summarize key NMR and X-ray crystallographic data for representative 4-substituted oxazolidin-2-ones, providing a quantitative basis for their structural characterization.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected 4-Substituted Oxazolidin-2-ones

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| (S)-4-Benzyl-2-oxazolidinone | CDCl₃ | 7.35-7.20 (m, 5H, Ar-H), 6.05 (br s, 1H, NH), 4.25 (t, J = 8.5 Hz, 1H, H5a), 4.15 (dd, J = 8.5, 6.0 Hz, 1H, H5b), 4.05-3.95 (m, 1H, H4), 2.95 (dd, J = 13.5, 5.0 Hz, 1H, CH₂a), 2.70 (dd, J = 13.5, 8.5 Hz, 1H, CH₂b) | 158.9 (C=O), 137.5 (Ar-C), 129.4 (Ar-CH), 128.8 (Ar-CH), 127.0 (Ar-CH), 69.8 (C5), 55.4 (C4), 41.2 (CH₂) | [1][2][3] |

| (4S,5R)-4-Methyl-5-phenyl-oxazolidin-2-one | CDCl₃ | 7.40-7.27 (m, 5H, Ar-H), 5.70 (d, J = 8.1 Hz, 1H, H5), 5.65 (br s, 1H, NH), 4.18-4.24 (m, 1H, H4), 0.80 (d, J = 6.6 Hz, 3H, CH₃) | 159.0 (C=O), 134.9 (Ar-C), 128.6 (Ar-CH), 128.5 (Ar-CH), 125.8 (Ar-CH), 80.9 (C5), 52.3 (C4), 17.4 (CH₃) | [4][5] |

Table 2: Selected X-ray Crystallographic Data for (S)-4-Benzyl-2-oxazolidinone

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [6][7] |

| Space Group | P2₁2₁2₁ | [6][7] |

| a (Å) | 5.89 | [6][7] |

| b (Å) | 10.45 | [6][7] |

| c (Å) | 14.52 | [6][7] |

| C=O Bond Length (Å) | 1.21 | [6][7] |

| N-C=O Bond Angle (°) | 125.3 | [6][7] |

| O-C=O Bond Angle (°) | 108.9 | [6][7] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of 4-substituted oxazolidin-2-ones.

Synthesis of (S)-4-Benzyl-2-oxazolidinone[1]

This protocol describes a reliable method for the synthesis of (S)-4-benzyl-2-oxazolidinone from L-phenylalanine.

Step 1: Reduction of L-Phenylalanine to (S)-Phenylalaninol

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a three-neck flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), add L-phenylalanine (1.0 equivalent) portion-wise at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting white precipitate of aluminum salts and wash thoroughly with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield (S)-phenylalaninol as a white solid.

Step 2: Cyclization to (S)-4-Benzyl-2-oxazolidinone

-

In a round-bottom flask, dissolve (S)-phenylalaninol (1.0 equivalent) in a suitable solvent such as toluene.

-

Add diethyl carbonate (1.5 equivalents) and a catalytic amount of a base (e.g., sodium methoxide or potassium carbonate).

-

Heat the reaction mixture to reflux (approximately 120-130 °C) for 3-5 hours. Ethanol is evolved during the reaction.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.

Structural Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive structural elucidation of a newly synthesized 4-substituted oxazolidin-2-one.

Caption: Workflow for the structural elucidation of 4-substituted oxazolidin-2-ones.

NMR Spectroscopy Protocol[8][9][10][11]

-

Sample Preparation: Dissolve 5-10 mg of the purified oxazolidinone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

-

Acquire a ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the assignment of protons and carbons and to establish connectivity.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and 2D correlations to assign the structure and determine the relative stereochemistry.

-

Single-Crystal X-ray Crystallography Protocol[12][13][14][15][16]

-

Crystal Growth: Grow single crystals of the oxazolidinone suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. The crystals should be of good quality, with well-defined faces and a size of approximately 0.1-0.3 mm in all dimensions.

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Data is typically collected at low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data, including integration of the reflection intensities and absorption corrections.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves refining atomic coordinates, thermal parameters, and occupancies.

-

Locate and refine hydrogen atoms.

-

The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the absolute and relative stereochemistry.

-

Conclusion

The 4-substituted oxazolidin-2-one scaffold is a cornerstone in modern organic and medicinal chemistry. A thorough understanding of its molecular structure, attainable through the systematic application of synthetic and analytical techniques, is critical for its effective utilization. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics and synthetic methodologies based on this privileged heterocyclic system.

References

- 1. Page loading... [guidechem.com]

- 2. GISSMO - (S)-4-BENZYL-2-OXAZOLIDINONE [gissmo.bmrb.io]

- 3. (S)-4-ベンジル-2-オキサゾリジノン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)- | C10H11NO2 | CID 853161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 736225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Asymmetric Synthesis: An In-depth Technical Guide to Evans' Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Evans' chiral auxiliaries, a powerful and widely utilized tool in modern asymmetric synthesis. Developed by David A. Evans and his research group, these oxazolidinone-based auxiliaries have become indispensable for the stereocontrolled synthesis of complex molecules, particularly in the fields of natural product synthesis and drug development. This document details the core principles, experimental protocols, and mechanistic basis of their remarkable stereoselectivity.

Core Principle: Diastereoselective Enolate Reactions

The power of Evans' chiral auxiliaries lies in their ability to direct the stereochemical outcome of enolate reactions. By temporarily attaching the chiral auxiliary to a carboxylic acid derivative, a chiral environment is created. Upon enolization, the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective reactions with various electrophiles.

The formation of a rigid, chelated (Z)-enolate is crucial for the high levels of stereocontrol observed. This is typically achieved through the use of specific bases and Lewis acids, which lock the conformation of the enolate and expose one face to electrophilic attack.

Quantitative Data Summary

The following tables summarize the high yields and diastereoselectivities typically achieved in key reactions employing Evans' chiral auxiliaries.

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Allyl Iodide | 98:2 | 61-77 | [1][2] |

| Benzyl Bromide | >99:1 | 92 | [3] |

| Ethyl Iodide | Not specified | 53 | [3] |

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Isobutyraldehyde | >99:1 | 80 | [4] |

| Benzaldehyde | >99:1 | 95 | [4] |

| n-Octanal | High | High | [4] |

Experimental Protocols

Detailed methodologies for the key steps in the application of Evans' chiral auxiliaries are provided below.

Acylation of the Chiral Auxiliary

This protocol describes the attachment of the carboxylic acid substrate to the Evans' auxiliary.

-

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other desired Evans auxiliary)

-

Propionic anhydride (or other desired acylating agent)

-

Triethylamine (Et3N)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Toluene

-

-

Procedure:

-

To a solution of the Evans' auxiliary in toluene, add triethylamine and a catalytic amount of DMAP.

-

Add the propionic anhydride dropwise to the stirred solution.

-

Heat the reaction mixture to reflux for 30 minutes.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-acylated oxazolidinone.[1]

-

Diastereoselective Alkylation

This protocol details the alkylation of the N-acylated auxiliary.

-

Materials:

-

N-propionyl oxazolidinone (from the previous step)

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Allyl iodide (or other desired electrophile)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

Dissolve the N-propionyl oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of NaHMDS in THF dropwise to the stirred solution.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add the allyl iodide dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the alkylated product.[1][2]

-

Diastereoselective Aldol Reaction

This protocol outlines the boron-mediated aldol reaction.[5][6][7][8]

-

Materials:

-

N-propionyl oxazolidinone

-

Dibutylboron triflate (Bu2BOTf)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Dichloromethane (CH2Cl2), anhydrous

-

-

Procedure:

-

Dissolve the N-propionyl oxazolidinone in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add diisopropylethylamine, followed by the dropwise addition of dibutylboron triflate.

-

Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

-

Add the aldehyde dropwise to the reaction mixture.

-